REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][N:6]([C:14](=[O:19])[CH2:15][CH2:16][CH:17]=[CH2:18])[CH2:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])C.CC[O-].[Na+].Cl.CCOC(C)=O>CCO.[Cl-].[Na+].O>[O:3]=[C:4]1[CH2:5][N:6]([C:14](=[O:19])[CH2:15][CH2:16][CH:17]=[CH2:18])[CH2:7][CH:8]1[C:9]([O:11][CH2:12][CH3:13])=[O:10] |f:1.2,6.7.8|
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 h
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted three times with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(CN(C1)C(CCC=C)=O)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |